molecular formula C₁₃H₁₁NO B1140794 Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)- CAS No. 221530-44-5

Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-

Cat. No. B1140794
CAS RN: 221530-44-5
M. Wt: 197.23
InChI Key:
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Description

“Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-” is an impurity of Ramelteon . Ramelteon is a potent and selective agonist at melatonin MT1/MT2 receptor and is used to treat sleeplessness (insomnia) .


Synthesis Analysis

The asymmetric transfer hydrogenation of α,β-unsaturated aldehyde with Hantzsch ester catalyzed by polymer-supported chiral pyrrolidine organocatalyst was achieved . The effects of the pyrrolidine substituents and linkage configuration on the catalytic performance were examined in detail .


Molecular Structure Analysis

The IUPAC name of the compound is (2E)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylideneethanenitrile . The InChI code is 1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5+ .


Chemical Reactions Analysis

The asymmetric transfer hydrogenation of α,β-unsaturated aldehyde with Hantzsch ester catalyzed by polymer-supported chiral pyrrolidine organocatalyst was achieved . The effects of the pyrrolidine substituents and linkage configuration on the catalytic performance were examined in detail .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 197.24 . The storage temperature is recommended to be in a refrigerator .

Scientific Research Applications

Organic Synthesis

Acetonitrile is a valuable intermediate in organic synthesis due to its small polar molecule structure and high relative permittivity, which is conducive to the dissociation of ion pairs into free ions . It’s used in the synthesis of nitrogen-containing compounds or nitrile-containing compounds, particularly through electrochemical conversions .

Catalysis

In catalysis, acetonitrile can be deprotonated to form nucleophiles, or generate radicals that are essential in various organic reactions . Its properties have led to the development of new methods for the synthesis of important compounds, including tetrasubstituted olefins and heterocyclic compounds .

Asymmetric Synthesis

The compound has been used in asymmetric transfer hydrogenation reactions. For example, it has been involved in the asymmetric transfer hydrogenation of α,β-unsaturated aldehyde with Hantzsch ester catalyzed by polymer-supported chiral pyrrolidine organocatalyst . This process achieved high enantioselectivities, up to 99.9%, which is significant for producing chiral molecules .

Pharmaceutical Intermediate

It serves as an important intermediate in the preparation of pharmaceuticals. Specifically, it’s a key building block for the preparation of ramelteon, a selective melatonin receptor agonist used to treat sleep disorders . The synthesis process of this compound is crucial for developing effective medications.

Analytical Chemistry

Due to its excellent solvent properties, acetonitrile is widely applied as a common solvent in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for the separation and analysis of mixtures .

Electrochemistry

The compound’s good conductivity and environmentally friendly features make it a powerful tool in electrochemical synthesis. It’s used to afford nitrogen-containing or nitrile-containing compounds, which are relevant in various electrochemical applications .

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

Future Directions

The asymmetric transfer hydrogenation of α,β-unsaturated aldehyde with Hantzsch ester catalyzed by polymer-supported chiral pyrrolidine organocatalyst was achieved . The effects of the pyrrolidine substituents and linkage configuration on the catalytic performance were examined in detail . The recovered catalyst was reused without any loss of the catalytic activity . This suggests potential future directions in the field of asymmetric transfer hydrogenation.

properties

IUPAC Name

2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFWVKLKUFXARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC#N)C2=C1C=CC3=C2CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-

CAS RN

221530-44-5
Record name 1,2,6,7-tetrahydro-8H-indeno-[5,4-B]-furan-8-ylidene acetonitrile
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